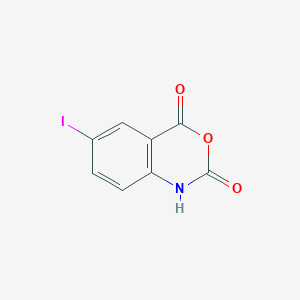

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione

Overview

Description

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione is a chemical compound that belongs to the benzoxazine family Benzoxazines are known for their applications in polymer chemistry due to their thermal stability and mechanical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the iodination of a precursor benzoxazine compound. A common method includes:

Starting Material: 2H-3,1-benzoxazine-2,4(1H)-dione.

Iodination: Using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.

Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production methods for such compounds would involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling: Palladium catalysts in the presence of bases and solvents like toluene or DMF.

Major Products

Substitution: Products with the iodine atom replaced by the nucleophile.

Oxidation: Oxidized derivatives of the benzoxazine ring.

Reduction: Reduced forms of the benzoxazine ring.

Coupling: Biaryl or other coupled products.

Scientific Research Applications

6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione can be used in various scientific research applications:

Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of high-performance polymers.

Medicinal Chemistry: Potential use in drug design and development due to its unique structure.

Material Science: In the development of advanced materials with specific thermal and mechanical properties.

Biological Studies: As a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione would depend on its specific application. In polymer chemistry, it might act as a cross-linking agent, forming stable networks through polymerization. In medicinal chemistry, it could interact with biological targets through its functional groups, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

2H-3,1-benzoxazine-2,4(1H)-dione: The non-iodinated parent compound.

6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione: A similar compound with a chlorine atom instead of iodine.

6-bromo-2H-3,1-benzoxazine-2,4(1H)-dione: A similar compound with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione can significantly affect its reactivity and properties compared to its chloro and bromo analogs. Iodine is larger and more polarizable, which can influence the compound’s behavior in chemical reactions and its interactions in biological systems.

Biological Activity

6-Iodo-2H-3,1-benzoxazine-2,4(1H)-dione, also known as Iodobenzoxazinone, is a heterocyclic compound characterized by a fused benzene and oxazine ring structure. The presence of iodine at the sixth position of the benzoxazine framework significantly influences its chemical properties and biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

The compound has the molecular formula C₈H₄INO₃ and appears as a white crystalline solid with a melting point of 232-234 °C. Its unique structural features contribute to its reactivity and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The iodine substituent enhances the electrophilicity of the compound, allowing it to participate in nucleophilic reactions with thiol groups in proteins. This property is crucial for its potential role as a covalent inhibitor in drug discovery .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiproliferative Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant growth inhibition against K562 human chronic myelogenous leukemia cells and MCF-7 breast cancer cells. The IC₅₀ values for these activities suggest that the compound operates effectively at low micromolar concentrations .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | % Growth Inhibition at 10 µM |

|---|---|---|

| K562 (Leukemia) | 5.0 | 70% |

| MCF-7 (Breast Cancer) | 10.0 | 65% |

| HTC-116 (Colon Cancer) | 15.0 | 60% |

| HT26 (Colon Cancer) | 12.0 | 58% |

| NCI H460 (Lung Cancer) | 20.0 | 55% |

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Studies : A study evaluated the antiproliferative effects of various benzoxazine derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound resulted in significant cell cycle arrest in G2/M phase in K562 cells, indicating its potential as an antitumor agent through disruption of normal cell cycle progression .

Comparative Analysis

The unique properties of this compound can be contrasted with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2H-3,1-benzoxazine-2,4(1H)-dione | Lacks iodine substitution | Known as isatoic anhydride; widely studied |

| 6-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione | Bromine instead of iodine | Exhibits different reactivity patterns |

| 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | Methyl group at the sixth position | Altered biological activity compared to iodo compound |

The presence of iodine not only enhances the electrophilicity but also affects solubility and reactivity profiles compared to bromine or methyl substitutions.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound holds potential applications in drug design and development. Its ability to selectively target specific proteins through covalent interactions makes it a candidate for further exploration in therapeutic contexts.

Properties

IUPAC Name |

6-iodo-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQFCSRQZPCIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303860 | |

| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116027-10-2 | |

| Record name | 6-iodo-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.